REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=C1)[CH2:7]3.[C:11]([O-:14])([O-])=O.C([O-])([O-])=[O:16].OO.OO.OO.[Na+].[Na+].[Na+].[Na+].C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[CH2:7]1[CH:6]2[CH:10]3[O:16][CH:9]3[CH:8]1[CH:4]1[CH:5]2[CH:1]2[O:14][CH:11]2[CH2:3]1 |f:1.2.3.4.5.6.7.8.9|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the reaction solution was washed with water to thereby completely remove acetic acid and sodium acetate, which
|
Type
|
DISTILLATION
|
Details
|
Toluene was distilled off from the organic phase by distillation
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2C3CC4C(C3C1C5C2O5)O4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=C1)[CH2:7]3.[C:11]([O-:14])([O-])=O.C([O-])([O-])=[O:16].OO.OO.OO.[Na+].[Na+].[Na+].[Na+].C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[CH2:7]1[CH:6]2[CH:10]3[O:16][CH:9]3[CH:8]1[CH:4]1[CH:5]2[CH:1]2[O:14][CH:11]2[CH2:3]1 |f:1.2.3.4.5.6.7.8.9|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the reaction solution was washed with water to thereby completely remove acetic acid and sodium acetate, which
|
Type
|
DISTILLATION
|
Details
|
Toluene was distilled off from the organic phase by distillation
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2C3CC4C(C3C1C5C2O5)O4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |